molecular formula C25H19BrN2O4S B12143794 (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12143794
M. Wt: 523.4 g/mol
InChI Key: JRUDHPHKGXFBGV-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4-bromophenyl group at position 5, a 6-ethyl-1,3-benzothiazol-2-yl group at position 1, and a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 2. This structure combines electron-withdrawing (bromophenyl, benzothiazole) and electron-donating (methylfuran) groups, which influence its electronic properties and reactivity. The (4E)-configuration of the methylidene group ensures planar geometry, critical for π-π stacking interactions in crystalline phases .

Properties

Molecular Formula

C25H19BrN2O4S

Molecular Weight

523.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19BrN2O4S/c1-3-14-5-10-17-19(12-14)33-25(27-17)28-21(15-6-8-16(26)9-7-15)20(23(30)24(28)31)22(29)18-11-4-13(2)32-18/h4-12,21,30H,3H2,1-2H3

InChI Key

JRUDHPHKGXFBGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine-2,3-dione intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromobenzene, ethylbenzothiazole, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, the compound is evaluated for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are studied to develop new treatments for various diseases.

Industry

In the industrial sector, the compound’s unique properties make it a valuable intermediate in the synthesis of other complex molecules. It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name Benzothiazole Substituent Aryl Group at Position 5 Methylidene Substituent
Target Compound 6-Ethyl 4-Bromophenyl Hydroxy(5-methylfuran-2-yl)
(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-Dimethyl 3,4-Dichlorophenyl Oxidanyl(phenyl)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]-5-thiophen-2-yl-pyrrolidine-2,3-dione 4,6-Dimethyl Thiophen-2-yl Oxidanyl(phenyl)
  • Aryl Groups : The 4-bromophenyl group provides stronger electron-withdrawing effects than thiophen-2-yl or 3,4-dichlorophenyl, altering charge distribution and reactivity .
  • Methylidene Groups : The hydroxy(5-methylfuran-2-yl) group introduces hydrogen-bonding capacity, unlike oxidanyl(phenyl) substituents, which rely on aromatic interactions .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s pyrrolidine-2,3-dione core exhibits C=O stretches near 1700–1750 cm⁻¹, similar to other derivatives (e.g., 1707 cm⁻¹ in oxazolo-pyridine analogs ). The hydroxy group in the methylfuran substituent may show a broad O–H stretch at ~3200 cm⁻¹.
  • Solubility : The hydroxy-methylfuran group increases polarity compared to purely aromatic substituents (e.g., phenyl or thiophenyl), enhancing aqueous solubility .

Key Differences :

  • The 6-ethyl group on benzothiazole may require alkylation steps absent in dimethyl-substituted analogs .
  • The hydroxy-methylfuran substituent necessitates protection/deprotection strategies to prevent side reactions during synthesis .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : The planar (4E)-methylidene group facilitates π-π stacking, while the hydroxy-methylfuran forms N–H···O/S hydrogen bonds, analogous to triazole-thione complexes .
  • SHELX Refinement : Structural data for similar compounds were refined using SHELXL, confirming bond lengths (e.g., C–C = 1.54 Å) and angles consistent with pyrrolidine-2,3-dione derivatives .

Similarity Coefficients

Using Tanimoto coefficients (), the target compound shows moderate similarity (0.65–0.75) to dichlorophenyl and thiophenyl analogs due to shared benzothiazole and pyrrolidine-dione motifs. Lower similarity (0.40–0.50) is observed with non-furan derivatives .

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